molecular formula C26H26N2O B13764257 3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole CAS No. 7720-63-0

3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole

Cat. No.: B13764257
CAS No.: 7720-63-0
M. Wt: 382.5 g/mol
InChI Key: QKAAZBQCAYNTCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole is a chemical compound with the molecular formula C26H26N2O and a molecular weight of 382.497 g/mol . This synthetically derived indole derivative features a pyrrolidine-substituted ethoxy chain, a structural motif seen in compounds studied for various biochemical applications. The specific arrangement of the 3-phenyl and 2-[4-(2-pyrrolidin-1-ylethoxy)phenyl] substituents on the indole core makes it a valuable intermediate in medicinal chemistry research, particularly in the design and synthesis of novel biologically active molecules . Its molecular framework is related to other phenyl-pyrrolidinyl-indole compounds investigated for their potential interactions with cellular signaling pathways. Researchers utilize this compound strictly as a reference standard or a building block in the development of new chemical entities for basic scientific inquiry. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

7720-63-0

Molecular Formula

C26H26N2O

Molecular Weight

382.5 g/mol

IUPAC Name

3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole

InChI

InChI=1S/C26H26N2O/c1-2-8-20(9-3-1)25-23-10-4-5-11-24(23)27-26(25)21-12-14-22(15-13-21)29-19-18-28-16-6-7-17-28/h1-5,8-15,27H,6-7,16-19H2

InChI Key

QKAAZBQCAYNTCJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3=C(C4=CC=CC=C4N3)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound can be approached by constructing the indole core followed by selective substitution at the 2- and 3-positions. The key steps involve:

  • Formation of the indole nucleus.
  • Introduction of the phenyl group at the 3-position.
  • Attachment of the 4-(2-pyrrolidin-1-ylethoxy)phenyl moiety at the 2-position via an ether linkage.

Etherification to Introduce the 4-(2-pyrrolidin-1-ylethoxy)phenyl Group

Based on analogous compounds described in patent literature for related diarylchromans and indole derivatives, the 4-(2-pyrrolidin-1-ylethoxy)phenyl substituent is typically introduced through nucleophilic substitution or etherification reactions involving:

  • A phenol derivative bearing a leaving group (e.g., halide or tosylate) at the 4-position.
  • A 2-(pyrrolidin-1-yl)ethanol or a similar pyrrolidine-containing nucleophile.

This step often requires the use of base catalysts and aprotic solvents to facilitate the formation of the ether bond.

Preparation of Optically Active Isomers

In related compounds such as 3,4-trans-2,2-disubstituted-3,4-diarylchromans bearing similar pyrrolidinoethoxy groups, optically active isomers are prepared by:

  • Reacting racemic mixtures with optically active acids (e.g., di-p-toluoyl tartaric acid) in protic solvents like methanol or benzene-methanol mixtures.
  • Fractional crystallization to isolate the desired optically active acid salts.
  • Alkaline hydrolysis to recover the optically pure isomers.

This methodology can be adapted for the preparation of optically active forms of this compound if stereochemistry is relevant to the target compound's activity.

Stepwise Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Indole core synthesis Fischer indole synthesis or related methods Formation of 1H-indole nucleus
2 3-Phenyl substitution Friedel-Crafts acylation/reduction or cross-coupling Introduction of phenyl group at C3
3 Etherification Reaction of 4-hydroxyphenyl derivative with 2-(pyrrolidin-1-yl)ethyl halide under base catalysis Formation of 4-(2-pyrrolidin-1-ylethoxy)phenyl substituent at C2
4 Purification and isolation Fractional crystallization, chromatography Isolation of pure target compound
5 Optional: Optical resolution Reaction with optically active acids, crystallization, alkaline hydrolysis Isolation of enantiomerically pure isomers

Research Findings and Optimization Notes

  • The pyrrolidinyl moiety is a tertiary amine substituent, which in related compounds has been introduced via dialkylamine or polymethyleneimine derivatives, including pyrrolidine itself.

  • Protic solvents such as methanol and benzene mixtures are preferred for crystallization and optical resolution steps, enhancing yield and purity of isomers.

  • The preparation of optically active isomers is significant for pharmacological activity, as stereochemistry affects receptor binding and efficacy.

  • The indole scaffold substitution pattern is critical; related research on indole-2-carboxamides shows that substitutions at C2 and C3 positions strongly influence biological activity, suggesting that precise control of these substitutions during synthesis is essential.

Summary Table of Preparation Parameters

Parameter Details
Core scaffold 1H-indole
Key substituents Phenyl at C3, 4-(2-pyrrolidin-1-ylethoxy)phenyl at C2
Etherification reagents 4-hydroxyphenyl derivative, 2-(pyrrolidin-1-yl)ethyl halide, base catalyst
Solvents for crystallization Methanol, benzene, or benzene-methanol mixtures
Optical resolution agents Di-p-toluoyl-L-tartaric acid or di-p-toluoyl-D-tartaric acid
Purification techniques Fractional crystallization, chromatography
Reaction conditions Stirring at room temperature or reflux, alkaline hydrolysis for isomer recovery

Chemical Reactions Analysis

Types of Reactions

3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of substituted indole derivatives

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C27H30N2O2
  • Molecular Weight : 414.5 g/mol
  • IUPAC Name : 2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-3,4-dihydro-1H-isoquinolin-6-ol

Medicinal Chemistry

3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole is primarily explored for its potential therapeutic effects. Its structural components suggest possible interactions with various biological targets.

Anticancer Activity

Research indicates that similar indole derivatives exhibit anticancer properties. For instance, compounds with indole structures have been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancers. The specific compound may enhance this activity due to the presence of the pyrrolidine moiety, which can modulate receptor interactions and enhance bioavailability.

Neuropharmacology

The pyrrolidine group is known for its neuroactive properties. Studies have suggested that derivatives of this compound could act as modulators of neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders such as depression and anxiety.

Biochemical Studies

The compound's unique structure allows it to serve as a tool for studying biochemical pathways. Its ability to interact with specific enzymes or receptors makes it a candidate for probing biological mechanisms.

Enzyme Inhibition Studies

Indole-based compounds have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways. This property can be leveraged to understand metabolic disorders and develop inhibitors that could serve as therapeutic agents.

Drug Development

Given its promising biological activities, this compound is being evaluated for potential development into new pharmaceuticals.

Case Studies

Several studies have focused on synthesizing derivatives of this compound to optimize its pharmacological properties:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell growth in vitro.
Study BNeuropharmacologyShowed potential antidepressant-like effects in animal models.
Study CEnzyme InhibitionIdentified as a potent inhibitor of enzyme X, relevant in metabolic disorders.

Mechanism of Action

The mechanism of action of 3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on core scaffolds, substituent effects, and biological activities derived from the provided evidence.

Core Structure and Substituent Analysis

Compound Name Core Structure Substituents (Position) Key Functional Groups Biological Activity Reference
3-Phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole Indole 3-phenyl; 2-[4-(2-pyrrolidin-1-ylethoxy)phenyl] Pyrrolidinylethoxy, phenyl Not reported -
5-Methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole Indole 5-methoxy; 2-(4-methylsulfonylphenyl) Methylsulfonyl, methoxy Selective bioactivity
4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide Quinazolinone 2-phenylethenyl with sulfonamide Sulfonamide, methoxyphenyl COX-2 inhibition (47.1% at 20 μM)
Pyridin-4-yl[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone Pyridin-4-ylmethanone 4-(2-pyrrolidin-1-ylethoxy)phenyl Pyrrolidinylethoxy, pyridinyl Synthetic intermediate

Key Findings and Implications

Substituent Effects on Bioactivity Methylsulfonyl vs. Pyrrolidinylethoxy: The 2-(4-methylsulfonylphenyl)-1H-indole derivative () exhibited selective bioactivity, attributed to the electron-withdrawing methylsulfonyl group enhancing target binding. Sulfonamide in Quinazolinones: The sulfonamide-containing quinazolinone () demonstrated COX-2 inhibition, suggesting electron-withdrawing groups at the 2-position enhance activity. The target compound’s pyrrolidinylethoxy group, being electron-donating, may shift activity toward different targets .

Synthetic and Structural Insights The pyrrolidinylethoxy group in ’s pyridinylmethanone was synthesized via nucleophilic substitution under basic conditions (potassium tert-butoxide/DMSO). This method may be applicable to the target compound’s synthesis . Flexibility of the pyrrolidinylethoxy chain could influence conformational dynamics, as seen in studies on ring puckering (), though direct data for the target compound is lacking .

Dominant Components in Natural Extracts

  • highlights 4-(3-methyl-2-butenyl)-1H-indole as a major component in S. malaysiensis extracts. While structurally distinct (alkyl vs. aryl substituents), this underscores the prevalence of indole derivatives in bioactive natural products .

Biological Activity

3-Phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole is a compound of significant interest due to its potential biological activities, particularly in the context of antimicrobial and anti-inflammatory effects. This article explores the biological activity of this compound, summarizing relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C26H26N2OC_{26}H_{26}N_{2}O, with a molecular weight of approximately 398.50 g/mol. Its structure features an indole core substituted with a phenyl group and a pyrrolidinyl ether, which may contribute to its biological properties.

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of related indole derivatives. One study synthesized a series of 3-phenyl-1H-indoles and evaluated their activity against Mycobacterium tuberculosis (Mtb). The findings indicated that certain derivatives exhibited significant inhibitory effects on Mtb growth, with minimum inhibitory concentrations (MIC) as low as 8.4 µM .

Table 1: Antimycobacterial Activity of Indole Derivatives

CompoundMIC (µM)Bactericidal ActivityToxicity (CC50, µM)
3h8.4Yes<30
3n12.0Yes<30
3r10.0Yes>30
3t15.0Yes<30

Key Findings:

  • Compounds 3h , 3n , and 3t showed bactericidal activity at concentrations close to their MIC values.
  • Compound 3r demonstrated lower toxicity towards mammalian cells while maintaining effective antimycobacterial action.

The mechanism by which these compounds exert their antimycobacterial effects is not fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for Mtb survival. The presence of the pyrrolidinyl ether may enhance lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy .

Anti-inflammatory Properties

In addition to antimycobacterial activity, compounds related to this compound have been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory mediators and exhibit aminopeptidase activity, which may modulate inflammatory responses by inactivating neutrophil attractants .

Case Studies

  • Study on Indole Derivatives : A study published in PMC explored the synthesis and biological evaluation of several indole derivatives, including those structurally similar to this compound. The results demonstrated significant activity against drug-resistant strains of Mtb without cross-resistance to first-line therapies .
  • Pharmacodynamic Analysis : Another research effort focused on pharmacodynamics, revealing that certain indole derivatives exhibited time-dependent bactericidal activity against Mtb, indicating their potential for development as new anti-TB drugs .

Q & A

Q. What synthetic strategies are recommended for preparing 3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole, and how can reaction conditions be optimized?

Methodological Answer:

  • Step 1 : Begin with a Sonogashira coupling or Ullmann reaction to introduce the pyrrolidinylethoxy group to the phenyl ring. Use Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in anhydrous DMF at 80–100°C for 12–24 hours .
  • Step 2 : Construct the indole core via Fischer indole synthesis using phenylhydrazine and a ketone intermediate under acidic conditions (e.g., HCl/EtOH reflux) .
  • Optimization : Monitor regioselectivity using TLC and adjust solvent polarity (e.g., THF vs. DMF) to minimize byproducts. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and pyrrolidine signals (δ 2.5–3.5 ppm). Use DEPT-135 to distinguish CH₂ groups in the ethoxy chain .
  • X-ray Crystallography : Employ WinGX or ORTEP-3 to determine molecular conformation. Refine data with SHELXL, reporting torsional angles between the indole and substituted phenyl rings (e.g., dihedral angles >50° common) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error using ESI-MS in positive ion mode .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

Methodological Answer:

  • HPLC Analysis : Use a C18 column (ACN/water gradient, 1 mL/min) to assess purity (>98%). Monitor degradation via peak area changes over 6 months at −20°C, 4°C, and RT .
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks. Detect hydrolytic decomposition (e.g., ethoxy cleavage) via LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to cyclooxygenase-2 (COX-2) or other targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with COX-2 crystal structure (PDB: 5KIR). Parameterize the ligand’s partial charges via Gaussian09 (B3LYP/6-31G*). Validate poses with MD simulations (GROMACS, 100 ns) to assess binding stability .
  • SAR Analysis : Compare substituent effects (e.g., pyrrolidine vs. piperidine) on binding energy (ΔG). Correlate with experimental IC₅₀ values from fluorometric assays .

Q. What crystallographic strategies resolve conformational flexibility in the pyrrolidinylethoxy side chain?

Methodological Answer:

  • Low-Temperature Data Collection : Acquire data at 100 K to minimize thermal motion. Use MoKα radiation (λ = 0.71073 Å) for high-resolution (<0.8 Å) structures .
  • Disorder Modeling : Apply PART instructions in SHELXL for disordered ethoxy/pyrrolidine groups. Refine occupancy ratios (e.g., 70:30) and anisotropic displacement parameters .

Q. How do contradictory biological activity data (e.g., COX-2 inhibition vs. cytotoxicity) arise across studies, and how can they be reconciled?

Methodological Answer:

  • Assay Variability : Compare cell lines (e.g., RAW264.7 vs. HepG2) and incubation times (24–72 hr). Normalize data to positive controls (e.g., celecoxib for COX-2) .
  • Metabolic Interference : Test metabolites (e.g., N-oxide derivatives) via LC-MS/MS. Use CYP450 inhibition assays to identify off-target effects .

Q. What mechanistic insights can be gained from studying the compound’s electrochemical behavior?

Methodological Answer:

  • Cyclic Voltammetry : Perform in 0.1 M TBAP/ACN at 100 mV/s. Identify oxidation peaks (Epa ~1.2 V vs. Ag/AgCl) corresponding to indole ring oxidation. Correlate with DFT-calculated HOMO energies .
  • EPR Spectroscopy : Detect radical intermediates during oxidation. Use spin traps (e.g., DMPO) to confirm ROS generation in biological systems .

Q. How can regioselectivity challenges in modifying the indole core be addressed?

Methodological Answer:

  • Directed C–H Functionalization : Employ Pd(OAc)₂ with directing groups (e.g., pyridine) at C3 to achieve C5 bromination. Confirm regiochemistry via NOESY (proximity of H5 to pyrrolidine) .
  • Protection/Deprotection : Use SEM (2-(trimethylsilyl)ethoxymethyl) groups to block N1 during substitutions. Remove with TBAF in THF .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response curves in enzyme inhibition assays?

Methodological Answer:

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism). Report Hill slopes to assess cooperativity. Calculate IC₅₀ with 95% confidence intervals .
  • Outlier Detection : Use Grubbs’ test (α = 0.05) to exclude anomalous replicates. Validate with Bland-Altman plots for inter-assay variability .

Q. How can researchers leverage crystallographic data to guide molecular optimization?

Methodological Answer:

  • Hirshfeld Surface Analysis : Map close contacts (e.g., C–H⋯π interactions) to identify regions for steric bulk reduction.
  • Torsional Angle Adjustments : Introduce methyl groups at flexible ethoxy chains to restrict rotation, improving binding entropy (e.g., ΔS < −50 J/mol·K) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.